4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a chlorobenzylthio group and a methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core
Preparation Methods
The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Attachment of the methoxyphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazolo[1,5-a]pyrazine intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce various substituents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as a bioactive molecule with potential applications in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Pyrazolo[1,5-a]pyrazines, including this compound, have been explored for their potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: This compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the chlorobenzylthio and methoxyphenyl groups may allow the compound to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:
4-[(2-Bromobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with a methoxy group at a different position on the phenyl ring.
4-[(2-Chlorobenzyl)thio]-2-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrazine: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzylthio and methoxyphenyl groups may confer unique properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-16-7-4-6-14(11-16)18-12-19-20(22-9-10-24(19)23-18)26-13-15-5-2-3-8-17(15)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIJWIXJJGNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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